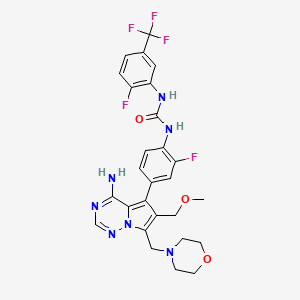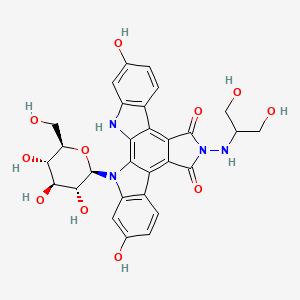
Actb-1003
描述
ACTB-1003 is an oral kinase inhibitor that targets cancer mutations, angiogenesis, and induces apoptosis .
Synthesis Analysis
This compound is a laboratory product for research use only . It’s not intended for personal consumption as it could be harmful and dangerous .
Molecular Structure Analysis
The chemical formula of this compound is C27H26F5N7O3 . Its exact mass is 591.20 and its molecular weight is 591.530 .
Chemical Reactions Analysis
The theoretical analysis of this compound involves FGFR inhibition, angiogenesis, and apoptosis induction .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is insoluble in H2O but can dissolve in DMSO (≥18.15 mg/mL) and EtOH (≥2.5 mg/mL with gentle warming and ultrasonic) .
Relevant Papers
The paper titled “this compound: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K)” provides a detailed analysis of this compound .
科学研究应用
针对FGFR突变的癌症治疗
Actb-1003: 是一种有效的口服激酶抑制剂,靶向癌症突变,特别是涉及成纤维细胞生长因子受体 (FGFR) 的那些突变。 它已显示出抑制FGFR1的功效,IC50值为6 nM,使其成为治疗具有FGFR遗传改变的癌症的有希望的候选药物 .
肿瘤抑制中的抗血管生成
该化合物还通过靶向血管内皮生长因子受体2 (VEGFR2) 和Tie-2,以低纳摩尔效力 (分别为2 nM和4 nM) 抑制血管生成,血管生成是肿瘤生长和转移的关键过程。 这种双重抑制可以显着阻碍肿瘤的血液供应,从而抑制其生长 .
诱导癌细胞凋亡
This compound: 通过靶向RSK和p70S6K诱导癌细胞凋亡,RSK和p70S6K是PI3激酶途径的下游。 这条途径在癌症中经常失调,而this compound对其的抑制可以触发肿瘤细胞的程序性细胞死亡 .
组织学癌症的治疗
This compound的多重活性概况转化为体内疗效,在各种组织学癌症(包括肺癌、乳腺癌和结直肠癌)中观察到剂量依赖性肿瘤生长抑制。 这种广谱活性突出了它作为通用治疗剂的潜力 .
在个性化医疗中的潜力
鉴于其对特定激酶和突变的靶向作用,this compound有望用于个性化医疗方法。 它可以用于根据个体癌症的遗传特征定制治疗方法,从而改善治疗效果 .
激酶途径研究中的研究工具
作为具有多种作用机制的激酶抑制剂,this compound是研究癌症中激酶途径的宝贵研究工具。 它有助于了解这些途径在癌症进展中的作用,以及识别新的治疗靶点 .
在联合治疗中的应用
This compound能够同时靶向多个途径,使其成为联合治疗的极佳候选药物。 它可以与其他药物结合使用,以增强疗效并克服癌症治疗中的耐药机制 .
克服耐药性的作用
癌细胞经常对靶向治疗产生耐药性。 This compound的多靶点方法可能有助于克服这种耐药性,为耐药性癌类型提供新的治疗方法 .
作用机制
Target of Action
ACTB-1003 is an oral kinase inhibitor that primarily targets several key proteins involved in cancer progression . These targets include:
- Fibroblast Growth Factor Receptor 1 (FGFR1) : FGFR1 plays a crucial role in cell differentiation and angiogenesis .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 : These receptors are involved in angiogenesis, the process of new blood vessel formation .
- Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K) : These kinases are downstream of PI3 kinase and play a role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets in the following ways:
- FGFR1 Inhibition : this compound inhibits FGFR1, thereby reducing the signaling that promotes cell differentiation and angiogenesis .
- VEGFR2 and Tie-2 Inhibition : By inhibiting these receptors, this compound disrupts angiogenesis, which can limit the supply of nutrients to the tumor .
- Induction of Apoptosis : this compound likely induces apoptosis by targeting RSK and p70S6K, leading to a reduction in cell growth and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways:
- FGFR Signaling Pathway : By inhibiting FGFR1, this compound disrupts the FGFR signaling pathway, which can lead to reduced cell differentiation and angiogenesis .
- VEGF Signaling Pathway : The inhibition of VEGFR2 disrupts the VEGF signaling pathway, reducing angiogenesis .
- PI3K/Akt/mTOR Pathway : By targeting RSK and p70S6K, downstream of PI3 kinase, this compound can disrupt the PI3K/Akt/mTOR pathway, leading to reduced cell growth and proliferation .
Pharmacokinetics
As an oral kinase inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
This compound has been shown to have a dose-dependent tumor growth inhibition effect in cell lines with FGFR genetic alterations, including OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 . This suggests that this compound can effectively inhibit the growth of certain types of cancer cells.
Action Environment
Factors such as the patient’s overall health, the presence of other medications, and specific genetic factors could potentially influence the effectiveness and stability of this compound .
生化分析
Biochemical Properties
Actb-1003 plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie-2, ribosomal S6 kinase (RSK), and p70S6 kinase (p70S6K). These interactions inhibit the phosphorylation of downstream targets, thereby modulating cell growth, angiogenesis, and apoptosis .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of human multiple myeloma cells and murine leukemia cells by targeting FGFR1 and VEGFR2. This compound also induces apoptosis in these cells by inhibiting RSK and p70S6K. Additionally, it reduces tumor angiogenesis in mouse xenograft models, highlighting its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of multiple kinases. By inhibiting FGFR1, VEGFR2, and Tie-2, this compound disrupts signaling pathways essential for cell proliferation and angiogenesis. It also induces apoptosis by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at -20°C and retains its activity for up to four years. Long-term studies have shown that this compound consistently inhibits tumor growth and angiogenesis in various cancer models. Its efficacy may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and angiogenesis without significant toxicity. At higher doses, this compound may cause adverse effects such as weight loss and organ toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulated by FGFR1, VEGFR2, and Tie-2. It interacts with enzymes and cofactors that modulate cell growth, angiogenesis, and apoptosis. By inhibiting these pathways, this compound alters metabolic flux and reduces metabolite levels associated with tumor growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in tumor tissues, where it exerts its therapeutic effects by inhibiting key signaling pathways .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting cell growth and angiogenesis .
属性
IUPAC Name |
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCJKUZPUFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F5N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939805-30-8 | |
| Record name | ACTB-1003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACTB-1003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)












